Cas no 71781-79-8 (Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside)

71781-79-8 structure
상품 이름:Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside 화학적 및 물리적 성질
이름 및 식별자
-
- Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
- 4-(4-Oxo-5,7-dihydroxy-4H-1-benzopyran-2-yl)phenyl 2-O,6-O-bis(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranoside
- AKOS040763352
- CHEMBL499941
- FS-8364
- 71781-79-8
-
- 인치: 1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-13-7-23(8-14-27)30-19-29(44)35-28(43)17-26(42)18-31(35)51-30/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1
- InChIKey: CGRSWPSYXURRMV-IGNRUKHTSA-N
- 미소: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])O[H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)OC1C([H])=C([H])C(C2=C([H])C(C3=C(C([H])=C(C([H])=C3O2)O[H])O[H])=O)=C([H])C=1[H]
계산된 속성
- 정밀분자량: 724.17920569g/mol
- 동위원소 질량: 724.17920569g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 14
- 중원자 수량: 53
- 회전 가능한 화학 키 수량: 12
- 복잡도: 1340
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 219
- 소수점 매개변수 계산 참조값(XlogP): 4.9
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95276-10mg |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside |
71781-79-8 | >=98% | 10mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95276-10mg |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside |
71781-79-8 | >=98% | 10mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6304-10 mg |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside |
71781-79-8 | 98% | 10mg |
¥ 3,340 | 2023-07-10 | |
TargetMol Chemicals | TN6304-10mg |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside |
71781-79-8 | 10mg |
¥ 3340 | 2024-07-19 | ||
TargetMol Chemicals | TN6304-10mg |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside |
71781-79-8 | 10mg |
¥ 3340 | 2024-07-24 |
Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside 관련 문헌
-
1. Book reviews
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
71781-79-8 (Apigenin 4'-O-(2'',6''-di-O-E-p-coumaroyl)glucoside) 관련 제품
- 2172538-13-3(5-(cyclopropylmethyl)-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2309462-13-1(Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxyazocane-1-carboxylate)
- 25889-38-7(4-Chloro-2-nitrobenzotrifluoride)
- 1226453-40-2(methyl 3-({4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidin-1-yl}sulfonyl)thiophene-2-carboxylate)
- 2171847-00-8(2-2-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid)
- 936850-12-3(Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate)
- 2171333-38-1(2-(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid)
- 929103-42-4(2,7-dimethoxytriphenylene)
- 1144044-68-7((1-methyl-1H-indazol-4-yl)methanamine)
- 899998-62-0(N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide)
추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
